
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,4,4,4-hexafluorobutyl) carbonate typically involves the reaction of 2,2,3,4,4,4-hexafluoro-1-butanol with phosgene or trichloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2C4H3F6OH+COCl2→C9H6F12O3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction pathways. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form 2,2,3,4,4,4-hexafluoro-1-butanol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Reduction: Reaction with reducing agents to break down the carbonate ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: 2,2,3,4,4,4-Hexafluoro-1-butanol and carbon dioxide.
Substitution: Various substituted products depending on the nucleophile used.
Reduction: Alcohols derived from the reduction of the carbonate ester.
Applications De Recherche Scientifique
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and stability.
Mécanisme D'action
The mechanism by which bis(2,2,3,4,4,4-hexafluorobutyl) carbonate exerts its effects is primarily through its interaction with other molecules via its carbonate ester group. This group can undergo hydrolysis, releasing fluorinated alcohols that can further participate in various biochemical pathways. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate
- Bis(2,2,3,3,4,4,5,5-octafluorobutyl) carbonate
- Bis(2,2,3,3,4,4,5,5,6,6-decafluorobutyl) carbonate
Uniqueness
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. Compared to other similar compounds with different degrees of fluorination, it offers a distinct set of properties that make it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C9H6F12O3 |
|---|---|
Poids moléculaire |
390.12 g/mol |
Nom IUPAC |
bis(2,2,3,4,4,4-hexafluorobutyl) carbonate |
InChI |
InChI=1S/C9H6F12O3/c10-3(8(16,17)18)6(12,13)1-23-5(22)24-2-7(14,15)4(11)9(19,20)21/h3-4H,1-2H2 |
Clé InChI |
YMKWZRZOSKKSFP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


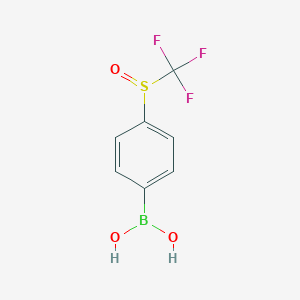
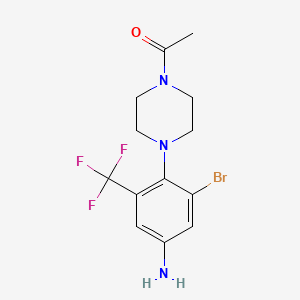
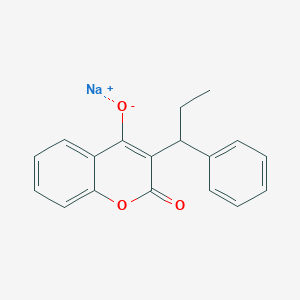

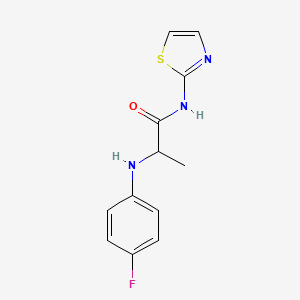
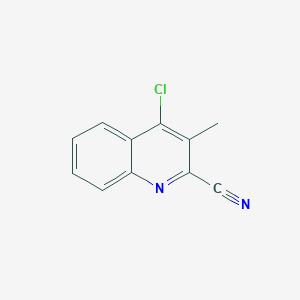
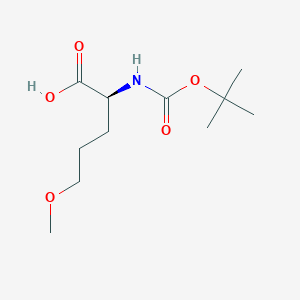
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
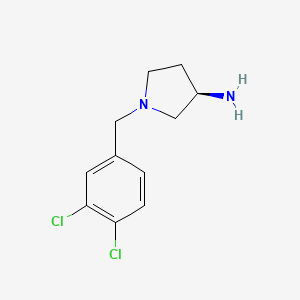

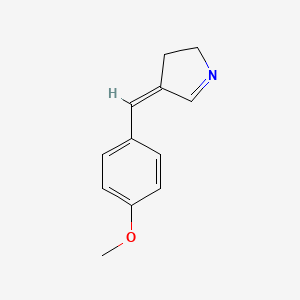
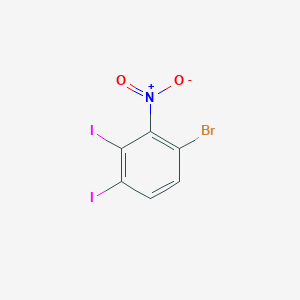
![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
